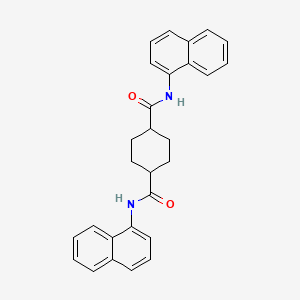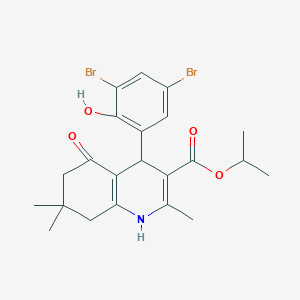![molecular formula C16H13ClN2O5 B5117788 N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine](/img/structure/B5117788.png)
N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine, also known as CCG-63802, is a synthetic small molecule that has been widely used in scientific research. It was first synthesized in 2005 and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.
Mécanisme D'action
The mechanism of action of N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine involves the inhibition of enzymes, specifically histone deacetylases, which are involved in the regulation of gene expression. By inhibiting these enzymes, N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine can alter the expression of genes involved in various biological processes, leading to changes in cellular behavior.
Biochemical and Physiological Effects:
N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and protect against neurodegenerative diseases. Additionally, N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine has been shown to have antioxidant properties and can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine in lab experiments is its specificity for histone deacetylases, which allows for targeted inhibition of these enzymes. Additionally, N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine has been shown to have low toxicity and can be used at relatively low concentrations. However, one limitation of using N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research involving N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine. One area of interest is the development of more potent and selective inhibitors of histone deacetylases. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine and its potential applications in the treatment of various diseases. Finally, the development of new delivery methods for N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine could help to overcome its solubility limitations and increase its potential use in lab experiments.
Méthodes De Synthèse
N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine is synthesized using a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with 2-furancarboxaldehyde to form an intermediate product. This intermediate is then reacted with glycine to produce the final product, N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine.
Applications De Recherche Scientifique
N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine has been extensively used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of several enzymes, including histone deacetylases, which are involved in the regulation of gene expression. N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine has also been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and inflammation.
Propriétés
IUPAC Name |
2-[[(E)-2-[(2-chlorobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O5/c17-12-6-2-1-5-11(12)15(22)19-13(8-10-4-3-7-24-10)16(23)18-9-14(20)21/h1-8H,9H2,(H,18,23)(H,19,22)(H,20,21)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUQAKXOGVHIFI-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5117707.png)

![4-methyl-N-({[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5117720.png)
![N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine](/img/structure/B5117723.png)
![3-methyl-1-[(2-methylphenoxy)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5117733.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]-3-methoxybenzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117740.png)
![1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5117749.png)

![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B5117761.png)
![N-(2,5-dimethylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5117764.png)


![diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5117777.png)
